molecular formula C9H15NO2 B2884397 1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one CAS No. 1156157-23-1

1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one

Cat. No.: B2884397
CAS No.: 1156157-23-1
M. Wt: 169.224
InChI Key: TZASZSLMQDGHMY-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO2 It is a derivative of morpholine, a heterocyclic amine, and features a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one typically involves the reaction of 2,2-dimethylmorpholine with an appropriate acylating agent under controlled conditions. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)prop-2-en-1-one: A similar compound with a morpholine ring but without the dimethyl substitution.

    1-(2,4-Dichlorophenyl)-3-(4-morpholin-4-yl)prop-2-en-1-one: A compound with additional aromatic substitutions, offering different chemical properties.

Uniqueness

1-(2,2-Dimethylmorpholin-4-yl)prop-2-en-1-one is unique due to the presence of the dimethyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,2-dimethylmorpholin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-8(11)10-5-6-12-9(2,3)7-10/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZASZSLMQDGHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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